(R)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.16 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Organic Synthesis
Organic synthesis research often explores the design, synthesis, and structural analysis of compounds with pyrrolidine cores. For example, the discovery of potent inhibitors of influenza neuraminidase featuring pyrrolidine cores demonstrates the significance of these compounds in medicinal chemistry. The efficient synthesis of core structures and analogues based on pyrrolidine demonstrates the versatility and importance of these compounds in the development of pharmaceuticals (Wang et al., 2001).
Coordination Chemistry
In coordination chemistry, pyrrolidine derivatives serve as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have fascinating structures and potential applications in catalysis, gas storage, and separation technologies. Research in this area includes the synthesis and characterization of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, revealing diverse structural frameworks and properties (Das et al., 2009).
Molecular Recognition
The development of water-soluble receptors capable of binding aromatic N-oxides in water showcases the application of pyrrolidine derivatives in molecular recognition. The incorporation of functional groups to the calix[4]pyrrole framework enables effective binding through a combination of hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions, highlighting the compound's role in selective recognition processes (Verdejo et al., 2009).
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, the design of new pyrrolidine compounds with different biological profiles, such as “®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride”, could be a promising direction for future research in medicinal chemistry .
properties
IUPAC Name |
(2R)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375948 | |
Record name | 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
637020-80-5 | |
Record name | 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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